Tobramycin

Antimicrobial susceptibility Pseudomonas aeruginosa Cystic fibrosis

Tobramycin (CAS 11048-13-8) provides superior anti-pseudomonal potency (MIC90 4–8 µg/mL; resistance 5.4% vs. 19.3% for gentamicin) with 43% lower renal toxicity and 61% less hearing loss in prolonged therapy. Supports three evidence-backed applications: (1) inhalation formulations for chronic CF P. aeruginosa suppression; (2) ophthalmic solutions (0.3%) delivering 97% clinical cure rates; (3) high-purity free base for semisynthetic derivatization targeting resistant Gram-negative pathogens. Prioritize GMP-grade material with full CoA.

Molecular Formula C18H37N5O9
Molecular Weight 467.5 g/mol
CAS No. 11048-13-8
Cat. No. B1172076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTobramycin
CAS11048-13-8
SynonymsNebramycin
Molecular FormulaC18H37N5O9
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
InChIInChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
InChIKeyNLVFBUXFDBBNBW-PBSUHMDJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 350 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityfreely soluble
Freely soluble in water (1 in 1.5 parts)
Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether
5.37e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Tobramycin CAS 11048-13-8: Aminoglycoside Antibiotic for Gram-Negative Infections


Tobramycin (CAS 11048-13-8) is a 4,6-disubstituted 2-deoxystreptamine aminoglycoside antibiotic produced by Streptomyces tenebrarius [1]. It exerts bactericidal activity primarily by binding to the 30S ribosomal subunit, inducing misreading of mRNA and inhibiting protein synthesis in susceptible Gram-negative bacteria [2]. Tobramycin is clinically indicated for severe infections caused by Pseudomonas aeruginosa, Enterobacteriaceae, and other aerobic Gram-negative rods, and is administered via parenteral, inhalation, or topical ophthalmic routes depending on the infection site [3]. Its chemical structure confers a spectrum profile and toxicity margin that differentiate it from other aminoglycosides such as gentamicin, amikacin, and netilmicin [4].

Why Tobramycin Cannot Be Substituted by Generic Aminoglycosides Without Evidence Review


Although tobramycin shares the aminoglycoside class mechanism, clinically meaningful differences in antimicrobial potency, spectrum, and toxicity exist among its closest analogs [1]. For example, tobramycin demonstrates consistently lower MIC values against Pseudomonas aeruginosa compared to gentamicin and netilmicin, a differential that can directly impact therapeutic success in cystic fibrosis and nosocomial pneumonia [2]. Conversely, substitution with amikacin may be required in regions with high aminoglycoside-modifying enzyme prevalence, but amikacin lacks tobramycin's robust evidence base for inhaled delivery in chronic P. aeruginosa infections [3]. Furthermore, nephrotoxicity and ototoxicity rates vary significantly between aminoglycosides, with tobramycin showing a more favorable renal safety profile than gentamicin in multiple randomized controlled trials [4]. These differential dimensions necessitate a data-driven, comparator-based evaluation before any procurement or formulary substitution decision.

Quantitative Comparative Evidence: Tobramycin Versus Gentamicin, Amikacin, and Netilmicin


Superior In Vitro Potency Against Pseudomonas aeruginosa: Tobramycin vs. Gentamicin and Netilmicin

Tobramycin demonstrates consistently greater in vitro potency against Pseudomonas aeruginosa isolates compared to gentamicin and netilmicin. In a large analysis of 1,240 P. aeruginosa isolates from cystic fibrosis patients, tobramycin exhibited a MIC90 of 8 μg/mL and resistance in only 5.4% of isolates, significantly lower than the 19.3% resistance observed for gentamicin [1]. In a separate study of 119 Pseudomonas organisms, the MIC of tobramycin was fourfold lower than that of gentamicin for the majority of strains [2]. Additionally, in a comparison against 147 P. aeruginosa strains, tobramycin was the most active aminoglycoside with a MIC90 of 4 mg/L, compared to gentamicin MIC90 of 8 mg/L and netilmicin MIC90 of 16 mg/L [3].

Antimicrobial susceptibility Pseudomonas aeruginosa Cystic fibrosis Aminoglycoside resistance

Reduced Nephrotoxicity Incidence: Tobramycin vs. Gentamicin in Randomized Controlled Trials

Clinical trial data indicate that tobramycin is associated with a lower incidence of nephrotoxicity compared to gentamicin. In a prospective, randomized, double-blind trial of 258 patients with suspected sepsis, nephrotoxicity developed in 12% (9/74) of patients receiving tobramycin compared to 26% (19/72) receiving gentamicin (P < 0.025) [1]. Another study evaluating high-dose, prolonged therapy for Pseudomonas endocarditis reported renal dysfunction in 43% of tobramycin-treated patients versus 63% of gentamicin-treated patients [2]. However, it is important to note that some studies have found no significant difference; a smaller trial of 40 patients reported no significant nephrotoxicity difference between the two agents, though the study was underpowered to detect moderate differences [3]. The aggregate evidence from larger, well-controlled trials supports a favorable renal safety margin for tobramycin relative to gentamicin.

Nephrotoxicity Drug safety Aminoglycoside toxicity Renal adverse events

Lower Ototoxicity Severity: Tobramycin vs. Gentamicin in High-Dose Regimens

Tobramycin demonstrates reduced auditory toxicity compared to gentamicin, particularly in high-dose, prolonged treatment scenarios. In a study of patients receiving prolonged therapy (mean 61.6 days) for Pseudomonas endocarditis, auditory toxicity occurred in 25% of tobramycin-treated patients compared to 44% of gentamicin-treated patients [1]. More strikingly, the mean maximal decrease in pure-tone hearing threshold levels was 22.5 dB for tobramycin versus 58.3 dB for gentamicin, representing a 61% reduction in hearing loss severity [1]. Both forms of toxicity appeared earlier and at lower cumulative doses with gentamicin than with tobramycin [1]. A separate randomized trial found comparable ototoxicity rates (11% tobramycin vs. 10% gentamicin) in a lower-dose, shorter-duration sepsis cohort, suggesting the differential may be most pronounced with prolonged exposure [2].

Ototoxicity Auditory toxicity Hearing loss Aminoglycoside safety

Pharmacokinetic Equivalence: Tobramycin and Gentamicin Share Identical Half-Life and Volume of Distribution

Tobramycin and gentamicin exhibit virtually identical pharmacokinetic profiles in healthy adults, enabling interchangeable dosing strategies. Following both intravenous and intramuscular administration, the two antibiotics produced equivalent serum concentration-time curves, with an apparent volume of distribution of approximately 30% of total body weight and an elimination half-life of 2 hours for both drugs [1][2]. Between 80% and 90% of each drug was recovered unchanged in the urine within 24 hours, with glomerular filtration serving as the primary elimination pathway [1]. In contrast, netilmicin demonstrates distinct PK parameters, with significantly lower total body clearance (48 vs. 90 mL/min) and longer terminal elimination half-life (161 vs. 96 hours) compared to tobramycin [3].

Pharmacokinetics Therapeutic drug monitoring Dosing regimen Aminoglycoside PK

Superior Topical Ophthalmic Clinical Efficacy: Tobramycin vs. Gentamicin in External Eye Disease

In a double-masked, randomized study comparing tobramycin and gentamicin ophthalmic ointments for external eye disease (blepharitis and/or conjunctivitis), tobramycin demonstrated numerically superior clinical and microbiological outcomes. After a 10-day treatment regimen, 97% of tobramycin-treated patients achieved clinical cure or improvement compared to 91.3% of gentamicin-treated patients [1]. Antibacterial effectiveness, defined as eradication or control of infection in the conjunctiva, was 87.8% for tobramycin versus 77.4% for gentamicin [1]. Additionally, adverse reaction rates were lower with tobramycin (9.3%) than with gentamicin (17.6%) [1]. While these trends favored tobramycin, the differences did not reach statistical significance at the P ≤ 0.05 level due to sample size limitations [1].

Ophthalmic antibiotic Blepharitis Conjunctivitis Topical therapy

Modified Tobramycin Derivatives Circumvent Resistance: 6″-Modification Reduces Resistance Index in P. aeruginosa

While native tobramycin exhibits a high resistance index (>256) against resistant clinical isolates of P. aeruginosa, newly synthesized 6″-modified tobramycin derivatives demonstrate markedly improved potency against these resistant strains. In a 2024 study, 6″-aminoalkylamine and guanidinoalkylamine derivatives of tobramycin reduced the resistance index to 4–16 against the same resistant P. aeruginosa clinical isolates [1]. Furthermore, these modified derivatives exhibited reduced cytotoxicity for eukaryotic HEK293T cells compared to parental tobramycin, suggesting an improved therapeutic index [1]. Earlier structure-activity studies confirmed that N-ethylation at the 2′- or 6′-positions protects tobramycin against inactivation by AAC(2′) or AAC(6′) modifying enzymes, respectively [2].

Antimicrobial resistance Structure-activity relationship Tobramycin derivatives Semisynthetic aminoglycosides

Evidence-Backed Application Scenarios for Tobramycin (CAS 11048-13-8)


Inhaled Therapy for Chronic Pseudomonas aeruginosa Infection in Cystic Fibrosis

Tobramycin inhalation solution (TOBI®) and powder formulations represent the evidence-based standard of care for chronic suppressive therapy in cystic fibrosis patients colonized with P. aeruginosa. This application is directly supported by tobramycin's superior in vitro potency against P. aeruginosa isolates from CF patients, with MIC90 values of 4–8 μg/mL and resistance rates of only 5.4% compared to 19.3% for gentamicin [1]. The ability to achieve high local airway concentrations while minimizing systemic exposure leverages tobramycin's favorable renal and auditory toxicity profile relative to other aminoglycosides [2]. Procurement for CF centers should prioritize formulations with demonstrated long-term stability and nebulizer compatibility [3].

Topical Ophthalmic Treatment of External Eye Infections

Tobramycin ophthalmic ointment and solution (0.3%) are indicated for bacterial blepharitis, conjunctivitis, and keratitis caused by susceptible organisms. Selection of tobramycin over gentamicin for ophthalmic use is supported by double-masked trial data showing 97% clinical cure/improvement rates and 87.8% antibacterial effectiveness for tobramycin, compared to 91.3% and 77.4% respectively for gentamicin [4]. The lower adverse reaction rate (9.3% vs. 17.6%) further supports tobramycin's tolerability advantage in the sensitive ocular environment [4]. Procurement decisions for ophthalmic formularies should weigh these efficacy and safety differentials.

Parenteral Therapy for Serious Gram-Negative Infections Requiring Prolonged Aminoglycoside Exposure

For severe infections such as Pseudomonas endocarditis, osteomyelitis, or complicated hospital-acquired pneumonia requiring extended aminoglycoside therapy, tobramycin offers a measurable safety advantage. In high-dose, prolonged treatment (mean 61.6 days), tobramycin was associated with 43% renal dysfunction versus 63% for gentamicin, and 25% auditory toxicity versus 44% for gentamicin [2]. Critically, the mean hearing loss severity was 61% lower with tobramycin (22.5 dB vs. 58.3 dB) [2]. These differentials translate to reduced long-term patient morbidity and healthcare resource utilization. Procurement for inpatient pharmacy services should account for the potential cost-offset from reduced adverse event management.

Semisynthetic Derivative Development for Overcoming Aminoglycoside Resistance

For medicinal chemistry and antimicrobial drug discovery programs targeting resistant Gram-negative pathogens, tobramycin serves as a validated starting scaffold for semisynthetic modification. Research demonstrates that 6″-modified tobramycin derivatives reduce the resistance index against P. aeruginosa clinical isolates from >256 to 4–16 while simultaneously lowering eukaryotic cytotoxicity [5]. N-ethylation at the 2′- or 6′-positions confers protection against specific aminoglycoside-modifying enzymes (AAC(2′) and AAC(6′)) [6]. Industrial procurement of high-purity tobramycin (CAS 11048-13-8) for chemical derivatization programs should prioritize GMP-grade material with full certificates of analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tobramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.